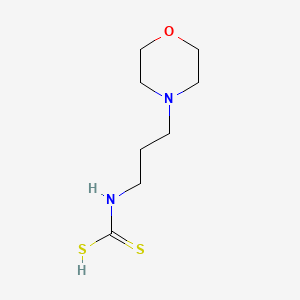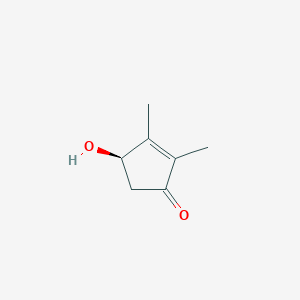
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted phenyl group attached to a xanthene moiety, which is further linked to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- involves several steps, typically starting with the preparation of the xanthene derivative. The xanthene derivative is then chlorinated to introduce the chloro group. The final step involves the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- can be compared with other similar compounds such as:
1-Phenylimidazole: Known for its use as an inhibitor of nitric-oxide synthase.
Triflumizole: A fungicide with a similar imidazole structure but different functional groups.
4-Phenyl-1H-Imidazole: Another phenyl-substituted imidazole with distinct chemical properties .
The uniqueness of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- lies in its specific structural features and the presence of the xanthene moiety, which imparts unique chemical and biological properties .
Properties
CAS No. |
73029-46-6 |
|---|---|
Molecular Formula |
C22H15ClN2O |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-(1-chloro-9-phenylxanthen-9-yl)imidazole |
InChI |
InChI=1S/C22H15ClN2O/c23-18-10-6-12-20-21(18)22(25-14-13-24-15-25,16-7-2-1-3-8-16)17-9-4-5-11-19(17)26-20/h1-15H |
InChI Key |
VHLONWJNTSRJPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=C2C(=CC=C4)Cl)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


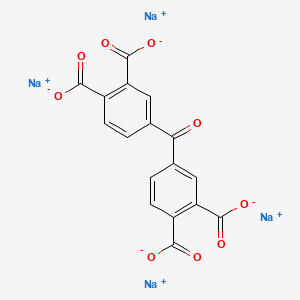

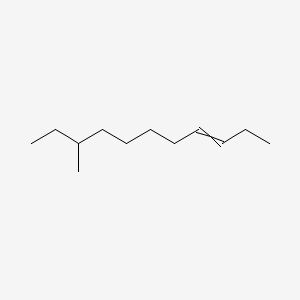
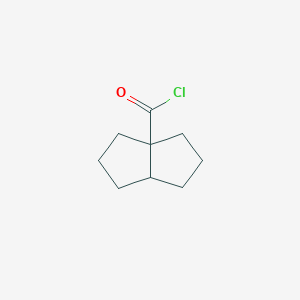
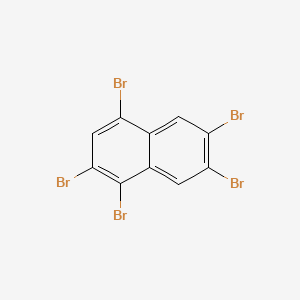
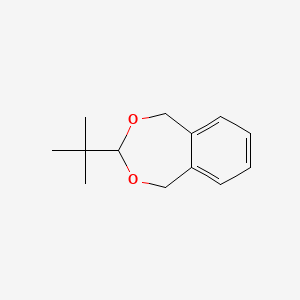

![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)

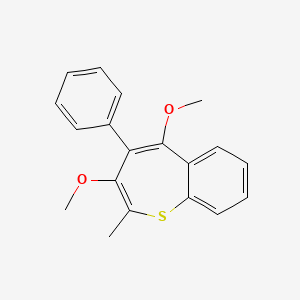
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
